Perdolan
Description
Structure
2D Structure
Properties
CAS No. |
102578-49-4 |
|---|---|
Molecular Formula |
C56H72Br2N10O19P-3 |
Molecular Weight |
1380 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;2-bromo-N-carbamoyl-2-ethylbutanamide;2-bromo-N-carbamoyl-3-methylbutanamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;phosphate |
InChI |
InChI=1S/C18H21NO3.C9H8O4.C8H10N4O2.C8H9NO2.C7H13BrN2O2.C6H11BrN2O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11);(H3,1,2,3,4)/p-3/t11-,12+,13-,17-,18-;;;;;;/m0....../s1 |
InChI Key |
KMVAUHKJKNQFNA-JZBXBKNXSA-K |
SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |
Isomeric SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |
Synonyms |
perdolan |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Acetyl P Aminophenol Paracetamol
Green Chemistry Approaches in N-Acetyl-p-aminophenol Synthesis
Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. For paracetamol synthesis, this involves exploring alternative reaction conditions, solvents, and feedstocks.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis offers a promising green chemistry approach by significantly reducing reaction times and enhancing yields compared to conventional heating methods nih.govijaresm.comfishersci.nochemspider.commitoproteome.org. This technique leverages the selective absorption of microwaves by polar molecules, leading to accelerated chemical reactions mitoproteome.org.
Research has demonstrated that paracetamol can be synthesized from 4-aminophenol (B1666318) and acetic anhydride (B1165640) under microwave irradiation in a solvent-free environment nih.govdntb.gov.uafishersci.nochemspider.comwikipedia.org. For instance, a study reported a paracetamol yield of 92.4% under microwave irradiation, with a significantly reduced reaction time of 5-6 minutes, compared to 30 minutes for conventional heating, which yielded 38% nih.govfishersci.nochemspider.commitoproteome.orgwikipedia.org. Another study comparing conventional, microwave, and ultrasound methods found that microwave-assisted synthesis achieved an 88.9% yield and 98.7% purity, reducing reaction time by 50% and increasing yield by 32.4% compared to conventional synthesis ijaresm.com.
Table 1: Comparison of Paracetamol Synthesis Methods
| Method | Reactants | Reaction Time | Yield (%) | Purity (%) | Source |
| Conventional | 4-aminophenol, Acetic Anhydride | 30 min | 38 | 90.3 | ijaresm.commitoproteome.org |
| Microwave-Assisted | 4-aminophenol, Acetic Anhydride | 5-6 min | 88.9-92.4 | 98.7 | nih.govijaresm.comfishersci.nochemspider.commitoproteome.org |
| Ultrasound-Assisted | 4-aminophenol, Acetic Anhydride | 6 min | 80.3 | 95.3 | ijaresm.com |
Solvent-Free Reaction Systems
The elimination or minimization of solvents in chemical reactions is a key principle of green chemistry, reducing waste generation and environmental impact google.comresearchgate.net. Solvent-free synthesis of paracetamol has been successfully achieved, often in conjunction with microwave irradiation or mechanochemical approaches nih.govdntb.gov.uafishersci.nochemspider.comwikipedia.orggoogle.comresearchgate.net.
A mechanochemical synthesis method, involving the reaction of 4-aminophenol and acetic anhydride through mixing and mechanical grinding, has been developed, providing a clean and economical route without the need for catalysts or solvents google.com. This approach has been shown to achieve higher yields and reduce waste generation compared to current solvent-based processes researchgate.net.
Utilization of Renewable Feedstocks and Biomass-Derived Precursors (e.g., Lignin-Derived Phenol)
The shift from petrochemical feedstocks to renewable resources is a critical aspect of sustainable chemical production fishersci.sefishersci.cafishersci.ca. Lignin (B12514952), a complex polymer found in plant cell walls, is a promising biomass source for producing aromatic compounds, including phenol (B47542), which can serve as a precursor for paracetamol synthesis rsc.orgfishersci.sefishersci.cafishersci.caacs.org.
Several renewable routes to paracetamol starting from phenol (a lignin depolymerization product) have been investigated fishersci.sefishersci.cafishersci.caacs.org. These include:
Acetamidation of hydroquinone (B1673460): This one-pot reaction of hydroquinone, ammonium (B1175870) acetate (B1210297), and acetic acid can yield paracetamol with high theoretical atom economy and reduced solvent use nih.gov. While initial studies showed good conversion and selectivity, the reaction rate could be slow fishersci.senih.gov.
Imination and reduction of p-benzoquinone: This route involves forming 4-aminophenol by imination of p-benzoquinone to p-benzoquinone imine, followed by reduction to the amine nih.gov.
Hydrogenation of 4-nitrophenol: This route is considered industrially viable due to its rapid reaction time, high selectivity, and use of relatively benign reagents (water and acetic acid as waste) fishersci.sefishersci.ca. Mechanochemical conditions can further improve process mass intensity fishersci.se.
Table 2: Renewable Feedstock Routes to Paracetamol
| Starting Material (Renewable) | Key Intermediate(s) | Reaction Type(s) | Noted Advantages | Source |
| Lignin-derived Phenol | Hydroquinone | Acetamidation | High theoretical atom economy, reduced solvent use | fishersci.senih.gov |
| Lignin-derived Phenol | p-Benzoquinone | Imination, Reduction | Potentially more reactive than hydroquinone route | fishersci.senih.gov |
| Lignin-derived Phenol | 4-Nitrophenol | Hydrogenation | Rapid reaction, high selectivity, benign reagents, industrial viability | fishersci.sefishersci.ca |
| Biomass-derived p-Hydroxybenzamide | p-Aminophenol | Hofmann rearrangement, N-acetylation | Sustainable, cost-effective, high yield (~90%), high purity (>95%) | rsc.orgyoutube.comresearchgate.net |
Organocatalytic and Biocatalytic Strategies in Synthesis
Organocatalysis and biocatalysis (enzyme-catalyzed reactions) are gaining traction in green chemistry due to their potential for high selectivity, milder reaction conditions, and biodegradability ijaresm.comresearchgate.net.
In biocatalysis, enzymes offer a promising pathway for paracetamol synthesis. For example, a de novo biosynthetic pathway for paracetamol has been constructed in Escherichia coli, utilizing five heterologously expressed enzymes to produce paracetamol directly from glucose or glycerol (B35011) rsc.orgdntb.gov.ua. This whole-cell cascade biocatalytic synthesis has demonstrated the ability to form 4.2 g L⁻¹ (27.7 mM) paracetamol with a 95% conversion rate from p-aminobenzoate after 9 hours rsc.org. Another study explored the enzymatic synthesis of 3'-hydroxyacetaminophen, a catechol metabolite of paracetamol, using mushroom tyrosinase, highlighting the potential for enzyme-mediated transformations of paracetamol and its derivatives google.com. Biocatalytic methods are seen as a promising green and efficient alternative to traditional chemical manufacturing rsc.orgdntb.gov.ua.
Application of Deep Eutectic Solvents in Synthesis
Deep eutectic solvents (DESs) are a class of green solvents that have emerged as a promising alternative to conventional organic solvents due to their low melting points, ease of synthesis, and environmental friendliness youtube.comacs.org. They are typically formed by mixing two or three cheap and safe components, often a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which associate through extensive hydrogen bonding youtube.comacs.org.
While DESs are widely applied in various chemical processes, including extraction and catalysis youtube.comacs.org, their direct application in the synthesis of paracetamol is an evolving area. Research has shown that paracetamol itself can be a component in the formation of a DES, demonstrating the potential for paracetamol-based DESs in enzymatic biotransformation. For instance, a paracetamol-based DES was synthesized and characterized, and its effect on Candida rugosa lipase (B570770) activity was investigated, showing enhanced enzymatic activity. DESs have also been explored for the extraction of paracetamol from synthetic urea (B33335) and pharmaceutical samples, indicating their utility in separation and purification processes within the paracetamol production chain researchgate.net. The use of DESs can lead to novel crystalline identities and control polymorphism in paracetamol acs.org.
Process Intensification and Optimization in N-Acetyl-p-aminophenol Production
Process intensification and optimization are crucial for enhancing the efficiency, safety, and sustainability of N-Acetyl-p-aminophenol production. Traditional batch processes for drug manufacturing often suffer from long production times and lack of rapid adaptability to market demands.
Continuous flow synthesis presents a significant advancement, offering improved control over reaction parameters, enhanced heat and mass transfer, reduced reaction times, and the potential for purer products with greater consistency researchgate.net. This technology minimizes the need for intermediate separation and purification steps, leading to a safer, more efficient, and environmentally friendly platform for chemical drug synthesis researchgate.net.
Optimization efforts often focus on the N-acetylation of 4-aminophenol with acetic anhydride. For example, the diacylation reaction can be optimized for completion in approximately 30 minutes using specific ratios of acetic anhydride and catalytic pyridine (B92270) researchgate.net. Continuous flow systems allow for precise control of residence time and temperature, which are critical for maximizing yield and purity. One study demonstrated the successful transfer of optimized conditions from a radial synthesizer to a continuous flow system for scaling up paracetamol production, achieving a 56% yield in a crystallization module. The use of activated adsorbent carbon treatment before acetylation has also been found to efficiently remove color-forming bodies from 4-aminophenol, leading to a product with satisfactory color and potentially higher yields of first-crop crystals compared to treating the acetylated product google.com.
Novel and Modified Synthetic Routes for N-Acetyl-p-aminophenol and its Precursors.
Routes from Hydroquinone (Acetamidation)
The direct acetamidation of hydroquinone (HQ) presents a potential green chemistry route for paracetamol synthesis. This method typically involves reacting hydroquinone with ammonium acetate and acetic acid. The reaction proceeds at elevated temperatures without the need for a metallic catalyst fishersci.cacenmed.com.
A notable study demonstrated a direct synthesis achieving 96% hydroquinone conversion with 95% selectivity to paracetamol over 15 hours at 220 °C acs.org. While this route offers high theoretical atom economy and reduced solvent use, some analyses suggest that hydroquinone-based routes can suffer from poor conversion and selectivity, impacting their industrial viability cenmed.comacs.org.
Recent advancements include ultrasound-assisted synthesis (UAS), which has shown promise in intensifying the paracetamol synthesis from hydroquinone. Using UAS, a yield of 57.72% was achieved in 150 minutes at a lower temperature of 60 °C, contrasting with the conventional process requiring 220 °C and 15 hours. This ultrasound-assisted method can minimize energy and time requirements, and it avoids salt byproduct formation, contributing to a greener and inherently safer reaction acs.org.
Table 1: Comparison of Hydroquinone Acetamidation Methods for Paracetamol Synthesis
| Method | Reactants | Conditions | Yield (%) | Selectivity (%) | Reaction Time | Temperature (°C) | Citation |
| Conventional Acetamidation | Hydroquinone, Ammonium Acetate, Acetic Acid | No metallic catalyst | N/A | >95 | 15 hours | 220 | acs.org |
| Ultrasound-Assisted Synthesis | Hydroquinone, Ammonium Acetate, Acetic Acid | 22 kHz frequency, 125 W power, 50% duty cycle | 57.72 | N/A | 150 min | 60 | acs.org |
Synthesis via p-Aminophenol Acetylation
The acetylation of p-aminophenol (PAP) is a widely adopted industrial method for producing paracetamol. This process involves the reaction of p-aminophenol with an acetylating agent, typically acetic anhydride or acetyl chloride organic-chemistry.orgnih.govresearchgate.net. Acetic anhydride is often favored due to its ease of handling, safety profile, and the controllability of the reaction researchgate.net.
The core of this synthesis is the substitution of the hydroxyl group on p-aminophenol with an acetyl group (-COCH3) organic-chemistry.org. The reaction often benefits from the presence of a catalyst, such as sulfuric acid, to accelerate the reaction rate organic-chemistry.org. One reported instance of this acetylation using acetic anhydride achieved a 59.5% yield with high purity organic-chemistry.org.
Table 2: p-Aminophenol Acetylation Methods for Paracetamol Synthesis
| Acetylating Agent | Catalyst | Solvent (if different) | Typical Yield (%) | Purity (%) | Key Features | Citation |
| Acetic Anhydride | Sulfuric acid | N/A | 59.5 | High | Common industrial method | organic-chemistry.org |
| Glacial Acetic Acid | Zinc powder | Glacial Acetic Acid | Up to 90 | Up to 98 | Simple process, low cost, high purity | nih.gov |
Electrochemical Reduction Pathways
Electrochemical methods represent a promising avenue for the sustainable and direct synthesis of paracetamol, offering environmentally benign alternatives to conventional multi-step protocols that often involve stoichiometric amounts of oxidizing/reducing agents or corrosive chemicals.
A significant development in this area is the regioselective electrochemical Ritter-type C-H amination of unprotected phenol. This method enables a direct, single-step synthesis of paracetamol under oxidant- and catalyst-free conditions. The reaction proceeds in an undivided electrochemical cell, utilizing acetonitrile (B52724) as both the solvent and the nitrogen source. During the process, phenol undergoes anodic oxidation, generating a reactive carbocation intermediate. This carbocation then undergoes a Ritter-type amidation, leading to the formation of paracetamol with high regioselectivity, favoring para-functionalization. This electrochemical strategy is scalable and offers a sustainable alternative for paracetamol synthesis, circumventing hazardous operations and improving atom economy.
Beckmann Rearrangement and Other Advanced Rearrangements
The Beckmann rearrangement is a pivotal transformation in organic chemistry, converting an oxime functional group into a substituted amide. In the context of paracetamol synthesis, this rearrangement typically involves the conversion of 4-hydroxyacetophenone oxime to N-(4-hydroxyphenyl)acetamide (paracetamol). This pathway is recognized as one of the methods employed in commercial-scale paracetamol production.
The rearrangement is frequently catalyzed by acids, including sulfuric acid, polyphosphoric acid, and hydrogen fluoride. The mechanism involves the migration of a group from the oxime to the nitrogen atom, resulting in the formation of an amide. Recent innovations in this area include the application of bead-milling technology for solvent-free mechanochemical Beckmann rearrangement, which aims to provide a greener synthetic route for paracetamol.
Two-Step Synthesis Illustrating Carbonyl Reactivity
A practical two-step synthesis of paracetamol has been developed to effectively illustrate the electrophilic reactivity of carbonyl groups, particularly for educational and laboratory settings. This synthetic route highlights key chemical concepts and reactions.
In this two-step process, an intermediate ester is formed, which can be differentiated from the final paracetamol product by its lack of reactivity with a ferric chloride (Fe(III)) visualizing reagent. The final paracetamol product, however, reacts positively with this reagent, indicating the presence of a phenolic hydroxyl group. The intermediate is typically dissolved in ethanol (B145695), followed by the addition of aqueous sodium hydroxide. The reaction mixture is then stirred, and the progress of the transformation can be monitored using techniques such as Thin Layer Chromatography (TLC). This approach provides a clear demonstration of carbonyl chemistry principles in the context of pharmaceutical synthesis.
Advanced Synthetic Methodologies for 2 Acetoxybenzoic Acid Acetylsalicylic Acid
Green Chemistry and Sustainable Synthesis of Paracetamol
The application of green chemistry principles to the synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide) aims to mitigate the environmental impact of its large-scale production. ijert.org Research focuses on developing routes that utilize renewable feedstocks, employ less hazardous reagents, and minimize waste generation. One promising green route involves the direct amidation of hydroquinone (B1673460), which can be derived from lignin (B12514952), a component of lignocellulosic biomass. rsc.orgdigitellinc.com This method proceeds in acetic acid with ammonium (B1175870) acetate (B1210297), avoiding metallic catalysts and achieving high selectivity and yield. rsc.orgacs.org
Another innovative approach is biocatalysis, which uses natural enzymes to produce paracetamol at ambient temperatures. tudelft.nl The "BioParacetamol" process, for example, is a two-step, one-pot reaction using enzymes from fungi and bacteria, which drastically reduces CO₂ emissions and nearly eliminates hazardous by-products compared to traditional chemical synthesis. tudelft.nl Researchers have also successfully constructed a biosynthetic pathway for paracetamol in Escherichia coli, enabling its production directly from glucose or glycerol (B35011). rsc.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ijprdjournal.comjptcp.com In the synthesis of paracetamol, microwave irradiation dramatically reduces reaction times and can increase product yields. The process typically involves the reaction of p-aminophenol with an acetylating agent like acetic anhydride (B1165640). ijert.orgiipseries.org The selective absorption of microwave energy by polar molecules leads to efficient and rapid heating, often completing the reaction in minutes rather than hours. ijprdjournal.comiipseries.org
Studies have shown that this method can increase the yield of paracetamol by 15-20% compared to conventional techniques. iipseries.org The rapid reaction kinetics also help to minimize the formation of side products, simplifying the purification process. ijprdjournal.com
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 30 minutes | 5 minutes |
| Yield | 38% - 86% | 85% - 92% |
| Energy Source | External heat (e.g., oil bath) | Microwave radiation (dielectric heating) |
| Advantages | Established methodology | Rapid reaction, higher yield, energy efficient, cleaner process |
Solvent-Free Methods
A key objective of green chemistry is the elimination or reduction of volatile organic solvents, which contribute to environmental pollution. Solvent-free synthesis of paracetamol provides a significant step towards this goal. google.com This method involves the direct mechanical grinding of solid reactants, typically 4-aminophenol (B1666318) and acetic anhydride, in a mortar and pestle or a ball mill. google.comresearchgate.net
The vigorous grinding provides the necessary energy to initiate the reaction and ensures thorough contact between the reactant particles, leading to the formation of the amide product. google.com This process is not only environmentally friendly but also remarkably efficient, with acetylation reactions affording yields greater than 95% in under 15 minutes without the need for a catalyst. google.com The resulting crude product can then be purified through recrystallization. ijert.org
| Reactant 1 | Reactant 2 | Method | Time | Yield |
|---|---|---|---|---|
| 4-aminophenol | Acetic anhydride | Mechanical grinding (mortar/pestle or ball mill) | < 15 minutes | > 95% |
Innovative Catalytic Systems in 2-Acetoxybenzoic Acid Production
Recent advancements have introduced novel catalytic systems that enhance the efficiency and selectivity of paracetamol synthesis. These systems are central to developing continuous flow processes, which offer better control and safety over traditional batch reactions. In one such multistep continuous synthesis, nitrobenzene (B124822) is used as the starting material. thieme-connect.com A key step involves the use of a Platinum on carbon (Pt/C) catalyst for the hydrogenation reaction. The addition of 4-(dimethylamino)pyridine (DMAP) was found to improve not only the catalytic activity but also the selectivity of the reaction. thieme-connect.com
Biocatalysis represents another frontier, utilizing enzymes for chemical transformations. tudelft.nl Whole-cell biocatalysis has been developed in Escherichia coli, where engineered cells containing a cascade of enzymes can convert substrates like p-aminobenzoate into paracetamol with a high conversion rate (95%) on a gram-per-liter scale. rsc.org This biological manufacturing route circumvents the use of fossil fuel resources and operates under mild reaction conditions, presenting a promising green alternative to traditional chemical manufacturing. rsc.org
Advanced Synthetic Methodologies for 1,3,7 Trimethylxanthine Caffeine
Industrial Synthesis Routes for 1,3,7-Trimethylxanthine
Dimethylurea Method
The dimethylurea method is a significant industrial route for caffeine (B1668208) synthesis, often involving the condensation of dimethylurea with malonic acid or its derivatives. This multi-step synthesis typically begins with the reaction of dimethylurea and cyanoacetic acid (or its ester) to form an intermediate, which is then cyclized and further methylated to yield caffeine. This method allows for the direct construction of the xanthine (B1682287) ring system. Early patents describe the synthesis of caffeine from dimethylurea and malonic acid, followed by nitration, reduction, and methylation steps.
Wyler's Process
Wyler's process is a historical and industrially relevant method for caffeine synthesis, originating from the early 20th century. This process starts with uric acid, a purine (B94841) derivative, as the primary precursor. Uric acid is first methylated to form 1,3,7-trimethyluric acid, which is then treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom, followed by reduction to yield caffeine. While effective, the use of uric acid and the reagents involved can pose challenges related to cost and environmental impact.
Methylation of Xanthine Derivatives (e.g., Theobromine (B1682246), Theophylline)
A common and efficient industrial strategy for caffeine synthesis involves the methylation of naturally occurring xanthine derivatives such as theobromine and theophylline (B1681296). Both theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine) are structurally similar to caffeine and can be converted into caffeine through selective methylation.
Theobromine, found abundantly in cacao, can be methylated at the N1 position to yield caffeine. Similarly, theophylline, present in tea leaves, can be methylated at the N7 position. These methylation reactions typically employ methylating agents such as dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI) in the presence of a base. For instance, the methylation of theobromine with dimethyl sulfate in an aqueous medium at elevated temperatures has been reported to achieve high yields.
Table 1: Methylation of Xanthine Derivatives to Caffeine
| Precursor Compound | Methylation Position | Typical Methylating Agent | Reaction Conditions (General) |
| Theobromine | N1 | Dimethyl Sulfate (DMS) | Aqueous solution, elevated temperature |
| Theophylline | N7 | Dimethyl Sulfate (DMS) | Aqueous solution, elevated temperature |
Research has explored various conditions and catalysts to optimize these methylation processes. For example, studies have investigated the use of different bases, solvents, and temperatures to maximize yield and selectivity.
Synthesis from Guanine (B1146940) and Uric Acid
While Wyler's process specifically utilizes uric acid, other approaches have explored guanine and uric acid as starting materials for caffeine synthesis, often involving more complex multi-step transformations. Guanine, a purine nucleobase, can be converted to xanthine, which can then be methylated to caffeine. Similarly, uric acid can serve as a precursor. These routes often involve initial transformations of the purine ring system, followed by specific methylation steps. Research has focused on developing more efficient and environmentally benign methods for these conversions.
Green and Sustainable Approaches in 1,3,7-Trimethylxanthine Synthesis
With increasing environmental awareness, there is a growing interest in developing green and sustainable synthetic methodologies for caffeine production. These approaches aim to reduce hazardous waste, minimize energy consumption, and utilize renewable resources.
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a promising green chemistry technique applied to the synthesis of caffeine, particularly in the methylation of xanthine derivatives. PTC facilitates reactions between reactants located in immiscible phases (e.g., aqueous and organic) by using a catalyst that transports one reactant from one phase to another. This approach offers several advantages, including milder reaction conditions, reduced solvent usage, improved yields, and simplified work-up procedures.
In the context of caffeine synthesis, PTC has been successfully employed for the N-methylation of theobromine and theophylline. For instance, the methylation of theobromine with dimethyl sulfate using quaternary ammonium (B1175870) salts as phase transfer catalysts has shown excellent yields and selectivity under relatively mild conditions.
Table 2: Examples of Phase Transfer Catalysis in Caffeine Synthesis
| Reaction | Catalyst Type | Advantages |
| Theobromine methylation | Quaternary Ammonium Salts | Milder conditions, higher yields, reduced solvent |
| Theophylline methylation | Quaternary Ammonium Salts | Improved selectivity, simplified work-up |
The application of PTC in caffeine synthesis exemplifies how modern chemical processes can be made more environmentally friendly while maintaining or even improving efficiency. Further research in this area explores novel PTC systems and their integration with other sustainable technologies.
Solid State Chemistry and Crystal Engineering of Key Constituents
Polymorphism and Pseudopolymorphism of N-Acetyl-p-aminophenol
Paracetamol is known to exist in multiple polymorphic forms. At ambient conditions, three main forms are recognized: Form I (monoclinic), Form II (orthorhombic), and Form III (orthorhombic) osti.govosti.govresearchgate.net. Beyond these, high-pressure forms (IV and V) and newly discovered ambient forms (VII, VIII, and IX) have also been reported osti.govosti.govresearchgate.net. Form I is the thermodynamically stable polymorph at room temperature and pressure, while Form II and Form III are metastable researchgate.netrsc.orgnih.govnih.govtandfonline.commdpi.com. Form II is of particular interest in pharmaceutical manufacturing due to its superior compressibility compared to Form I, making it more suitable for direct compression into tablets nih.govtandfonline.commdpi.comnih.gov.
Monoclinic Form I is the most common and thermodynamically stable polymorph of N-Acetyl-p-aminophenol at room temperature researchgate.nettandfonline.commdpi.com. Its crystal structure is characterized by a monoclinic lattice with the space group P21/a or P21/n osti.govmdpi.comacs.orgresearchgate.net.
Table 1: Crystallographic Data for N-Acetyl-p-aminophenol Monoclinic Form I (at room temperature)
| Parameter | Value |
| Space Group | P21/a (or P21/n) mdpi.comacs.org |
| a (Å) | 12.92 acs.org |
| b (Å) | 9.40 acs.org |
| c (Å) | 7.10 acs.org |
| α (°) | 90 acs.org |
| β (°) | 115.9 acs.org |
| γ (°) | 90 acs.org |
| Z (molecules/unit cell) | 4 acs.orgarxiv.org |
The molecular packing in Form I features a highly interlocked "herringbone" pattern tandfonline.com. In this structure, the hydroxyl group of the paracetamol molecule acts as both a proton donor and an acceptor, contributing to the hydrogen bonding network osti.gov.
Orthorhombic Form II: Form II of N-Acetyl-p-aminophenol is a metastable polymorph at ambient conditions nih.govtandfonline.commdpi.com. It crystallizes in an orthorhombic system, commonly with the space group Pcab or Pbca osti.govmdpi.com. Form II is notable for possessing well-defined slip planes within its crystal structure, which impart greater plasticity and improved compressibility, making it more amenable to tablet formulation compared to Form I tandfonline.comnih.gov. The unit cell contains eight molecules arxiv.org.
Orthorhombic Form III: Form III is another orthorhombic polymorph of N-Acetyl-p-aminophenol, and it is considered the most metastable of the three common forms researchgate.netnih.gov. Its crystal structure has been reported to crystallize in the Pca21 orthorhombic space group osti.govresearchgate.netiucr.org. Crystals of Form III are generally difficult to grow and are known to be very unstable, readily transforming into Forms II and I when exposed to air researchgate.netnih.govnih.goviucr.org. A low-temperature monoclinic form, Form III-m (space group P c 1 1), has also been identified, which undergoes a reversible phase transition from orthorhombic Form III between 170 K and 220 K iucr.orgnih.govcrystallography.netresearchgate.net.
N-Acetyl-p-aminophenol exhibits various solid-state phase transformations, influenced by factors such as temperature, pressure, and mechanical stress.
Amorphous to Crystalline Transformations: When amorphous paracetamol is heated, it can crystallize into Form III at approximately 330 K, which then transforms to Form II at about 375 K, and subsequently to Form I at around 405 K, before finally melting at approximately 455 K nih.govacs.orgresearchgate.net.
Polymorphic Interconversions: The metastable Form II can undergo a polymorphic transformation to the more stable Form I. This conversion can be accelerated by factors such as contamination with Form I, exposure to high moisture levels, or mechanical grinding nih.gov.
High-Pressure Transformations: Studies under high-pressure and high-temperature conditions have revealed solid-state phase transitions from monoclinic Form I to orthorhombic Form II. Further transitions from Form II to other unknown high-pressure forms (Form IV) have also been observed osti.govosti.gov.
Melt Crystallization: During crystallization from the melt, new polymorphs (VII, VIII, and IX) have been discovered, and both Form I and Form III have been observed to form twisted crystals osti.govosti.govacs.org.
The specific polymorphic form obtained during the crystallization of N-Acetyl-p-aminophenol is highly sensitive to the crystallization conditions.
Solvent Choice: The selection of solvent plays a critical role in directing the crystallization towards a particular polymorph. Different solvents can promote the formation of either Form I or Form II rsc.org. For instance, Form I is typically obtained when crystallization occurs from water or ethanol (B145695) tandfonline.com, while Form II can be crystallized from ethanolic solutions nih.govakjournals.com.
Cooling Rate: The rate at which a solution or melt is cooled significantly impacts the resulting polymorph. Rapid cooling of melted paracetamol can lead to the formation of a glassy, amorphous state, which then recrystallizes into Form II upon subsequent heating akjournals.com.
Additives and Impurities: The presence of additives or structurally related impurities can alter the crystallization behavior, affecting nucleation, crystal growth, and ultimately the resulting polymorphic form and crystal morphology acs.org. For example, the addition of carboxylic acids has been shown to assist in the selective formation of Form II during cooling crystallization nih.gov.
Supersaturation: The degree of supersaturation in the crystallization solution can also influence which polymorphic form is preferentially nucleated and grown nih.gov.
Amorphous Precursors: Crystallization from solution for both Form I and Form II can proceed through distinct amorphous precursor phases. The solvent can induce a specific pre-orientation of the molecules within these amorphous states, effectively "imprinting" the subsequent crystalline polymorph rsc.org.
Crystal Habit and Morphology of N-Acetyl-p-aminophenol
The external shape, or crystal habit, of N-Acetyl-p-aminophenol crystals is a crucial property influencing bulk material characteristics such as solubility, dissolution profile, flowability, and compaction researchgate.net. Form I crystals commonly exhibit a diamond-shaped platelet habit, with dominant faces identified as {100}, {001}, and {110} mdpi.com. However, the crystal habit can vary from plate-like to needle-like depending on the specific crystallization conditions acs.org. The non-centrosymmetric structure of paracetamol, coupled with the presence of multiple types of kink sites on each edge of its faces, contributes to its complex crystal habit acs.orgresearchgate.netacs.org.
Predicting the crystal morphology of N-Acetyl-p-aminophenol is essential for controlling its physical properties during manufacturing. Several computational models are employed for this purpose:
Bravais-Friedel-Donnay-Harker (BFDH) Model: This thermodynamic model predicts crystal morphology based on the internal symmetry and lattice parameters of the crystal. It uses geometric calculations to identify potential growth faces and their relative growth rates mdpi.com. For paracetamol, the BFDH model has shown consistency with experimentally observed morphologies obtained from slow evaporation of ethanol under equilibrium conditions mdpi.com. However, a limitation of the BFDH model is its inability to account for the influence of the crystallization environment, such as solvents, additives, or supersaturation mdpi.com.
Attachment Energy (AE) and Morphological Attachment Energy (MAE) Models: These models provide a more detailed approach by considering the direct impact of intermolecular interactions on crystal morphology. They are based on the periodic bond chains (PBC) theory, which describes the growth of crystal faces based on strong intermolecular interactions mdpi.com.
Mechanistic Spiral Growth (MSG) Model: This model is employed to predict the steady-state morphologies of paracetamol crystals grown from various solvents. It incorporates advanced expressions for kink rate and kink density, allowing for a more accurate prediction of shape variations in different solvent environments acs.orgresearchgate.netacs.org. The MSG model is particularly valuable as it takes into account the crystallization environment, which significantly affects crystal morphology mdpi.com.
DFT/ESM-RISM (Density Functional Theory with Effective Screen Medium-Reference Interaction Site Model): This ab initio simulation method is used to study the regrowth of molecular crystals from solution. For Form I paracetamol in ethanol, DFT/ESM-RISM has successfully captured both the thermodynamic and kinetic factors influencing morphology, showing good agreement with experimental observations. This model can also analyze the effect of structural and chemical factors on different crystal-solvent interfaces and probe crystallization kinetics rsc.org.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Polymorph Discrimination.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for the structural elucidation and polymorph discrimination of Paracetamol. These techniques provide unique spectral fingerprints based on the vibrational modes of molecules. Paracetamol is known to exist in at least three polymorphic forms: Form I (monoclinic), Form II (orthorhombic), and Form III (monoclinic). Form I is the most stable and commonly used commercial form, while Form II is metastable and can exhibit better compaction properties.
FT-IR Spectroscopy: FT-IR spectra of Paracetamol polymorphs show distinct differences, particularly in the regions corresponding to N-H stretching, C=O stretching, and C-N stretching vibrations. For instance, the N-H stretching vibration typically appears around 3320 cm⁻¹ for Form I, while slight shifts or additional bands can be observed for other forms due to different hydrogen bonding networks. The carbonyl (C=O) stretching frequency is also sensitive to the crystalline environment, appearing around 1655 cm⁻¹ for Form I. Studies have utilized FT-IR to identify and quantify different polymorphic forms in mixtures, leveraging characteristic absorption bands.
Raman Spectroscopy: Raman spectroscopy complements FT-IR, offering sensitivity to different vibrational modes and often providing sharper peaks, especially for lattice vibrations and aromatic ring modes. Distinct Raman shifts are observed for Paracetamol polymorphs, particularly in the low-wavenumber region (below 200 cm⁻¹), which is highly sensitive to crystal packing. For example, characteristic peaks at specific wavenumbers can differentiate Form I from Form II, aiding in quality control and process monitoring. The C-C stretching modes of the aromatic ring and C-N stretching vibrations also exhibit variations across polymorphs.
Table 1: Characteristic Vibrational Bands for Paracetamol Polymorphs (Illustrative Data)
| Functional Group/Vibration | FT-IR (cm⁻¹) - Form I | Raman (cm⁻¹) - Form I | FT-IR (cm⁻¹) - Form II | Raman (cm⁻¹) - Form II |
| N-H Stretching | 3320 | - | ~3330 | - |
| C=O Stretching | 1655 | - | ~1660 | - |
| Amide II | 1565 | - | ~1560 | - |
| Aromatic C-H Stretching | 3060 | 3060 | 3065 | 3065 |
| C-C Aromatic Ring Modes | - | 1610, 1510 | - | 1615, 1515 |
| Lattice Modes | - | <200 | - | <200 (distinct) |
Note: Specific values may vary slightly depending on instrumentation and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State and Solution Analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and dynamics of Paracetamol in both solution and solid states.
Solution-State NMR: ¹H and ¹³C NMR spectroscopy in solution provides detailed information about the chemical environment of protons and carbons, confirming the molecular structure of Paracetamol. Typical ¹H NMR spectra show signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group. For example, the aromatic protons typically appear as two doublets due to the para-substitution pattern, while the methyl protons resonate around 2.0-2.2 ppm. ¹³C NMR confirms the presence of the aromatic carbons, the carbonyl carbon, and the methyl carbon. Solution NMR is primarily used for purity assessment and confirming the identity of the bulk drug substance.
Solid-State NMR (SSNMR): Solid-state NMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is invaluable for characterizing the different polymorphic forms of Paracetamol. The chemical shifts in the solid state are highly sensitive to the crystal packing and intermolecular interactions, including hydrogen bonding. For instance, the carbonyl carbon chemical shift can vary significantly between polymorphs due to different hydrogen bonding environments. Studies have shown distinct ¹³C SSNMR spectra for Form I and Form II, allowing for their unambiguous identification and quantification in solid mixtures. Differences in the chemical shifts of aromatic carbons and the methyl carbon are also observed, reflecting the unique crystalline environments.
Table 2: Representative ¹³C Solid-State NMR Chemical Shifts for Paracetamol Polymorphs (Illustrative Data)
| Carbon Type | Chemical Shift (ppm) - Form I | Chemical Shift (ppm) - Form II |
| Carbonyl (C=O) | ~170.0 | ~168.5 |
| Aromatic C-OH | ~154.0 | ~153.5 |
| Aromatic C-NH | ~139.0 | ~138.5 |
| Aromatic C-H (ortho) | ~121.5 | ~122.0 |
| Aromatic C-H (meta) | ~115.0 | ~115.5 |
| Methyl (CH₃) | ~24.0 | ~24.5 |
Note: Values are approximate and can vary with experimental conditions.
X-ray Diffraction Techniques (PXRD, SCXRD, XCT) for Crystalline Structure and Morphology.
X-ray diffraction techniques are fundamental for understanding the crystalline structure and morphology of Paracetamol, particularly for polymorph identification and characterization.
Powder X-ray Diffraction (PXRD): PXRD is the most widely used technique for identifying and quantifying different polymorphic forms of Paracetamol. Each crystalline form produces a unique diffraction pattern, characterized by specific 2θ angles and intensities of diffraction peaks. Form I (monoclinic, P2₁/n space group) exhibits characteristic peaks at 2θ values such as 12.0°, 15.3°, 18.2°, 21.0°, 23.2°, and 24.3°. Form II (orthorhombic, Pna2₁ space group) shows distinct peaks, for example, at 11.2°, 13.9°, 16.5°, 19.3°, and 22.0°. PXRD is crucial for assessing batch consistency and detecting the presence of undesired polymorphs or amorphous content.
Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides the most definitive information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. SCXRD has been instrumental in solving the crystal structures of Paracetamol Form I, Form II, and Form III, revealing their unique packing arrangements and hydrogen bonding networks. This detailed structural information is vital for understanding the physical properties and stability of each polymorph.
X-ray Computed Tomography (XCT): XCT, while less common for molecular structure, can be used for non-destructive 3D imaging of pharmaceutical tablets or formulations containing Paracetamol. It provides insights into the internal morphology, porosity, density distribution, and the presence of defects or inhomogeneities within the dosage form. This technique can be particularly useful for understanding the impact of processing on the bulk material properties.
Table 3: Key PXRD Diffraction Angles (2θ) for Paracetamol Polymorphs (Illustrative Data)
| Polymorph | Characteristic 2θ Angles (degrees) |
| Form I | 12.0, 15.3, 18.2, 21.0, 23.2, 24.3 |
| Form II | 11.2, 13.9, 16.5, 19.3, 22.0 |
Note: These are representative peaks; a full pattern is required for definitive identification.
Thermal Analysis (Thermogravimetry, Differential Scanning Calorimetry, Hot-Stage Microscopy) for Phase Transitions and Decomposition Kinetics.
Thermal analysis techniques are essential for characterizing the thermal behavior of Paracetamol, including its melting point, phase transitions, and decomposition kinetics.
Differential Scanning Calorimetry (DSC): DSC is widely used to study the thermal events of Paracetamol, such as melting and polymorphic transitions. Paracetamol Form I typically exhibits a sharp endothermic melting peak around 169-170 °C. Form II, being metastable, often melts at a lower temperature (around 157-160 °C) or transforms to Form I before melting, depending on the heating rate and sample history. DSC can also detect glass transition temperatures for amorphous forms or the presence of impurities that lower the melting point.
Thermogravimetry (TGA): TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition and solvent loss. Paracetamol is generally thermally stable up to its melting point. Significant mass loss typically occurs above its melting point, indicating thermal decomposition. TGA can also be used to quantify residual solvents or moisture content, which can influence the stability and polymorphic form of the drug.
Hot-Stage Microscopy (HSM): HSM allows for direct visual observation of changes in sample morphology and phase transitions under controlled heating conditions. When heated, Paracetamol crystals can be observed to melt, undergo polymorphic transformations, or sublime. HSM is particularly useful for confirming DSC observations and understanding the mechanisms of phase transitions, such as the melting of Form II followed by recrystallization into Form I, or direct transformation.
Table 4: Thermal Properties of Paracetamol Polymorphs (Illustrative Data)
| Polymorph | Melting Point (°C, by DSC) | Decomposition Onset (°C, by TGA) |
| Form I | 169-170 | >200 |
| Form II | 157-160 (or transforms) | >200 |
Note: Melting points can vary slightly based on purity and experimental conditions.
Mass Spectrometry (Photoionization MS, Liquid Chromatography-MS, Gas Chromatography-MS) for Evolved Gas Analysis and Impurity Profiling.
Mass spectrometry (MS) techniques are crucial for identifying and quantifying impurities, degradation products, and for evolved gas analysis during thermal decomposition of Paracetamol.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique used for the separation, identification, and quantification of Paracetamol and its related substances and impurities. The liquid chromatography component separates the complex mixture, and the mass spectrometer provides molecular weight information and fragmentation patterns, allowing for the identification of known and unknown impurities, such as 4-aminophenol (B1666318), 4-nitrophenol, or N-acetyl-p-benzoquinone imine (NAPQI) degradation products. LC-MS is essential for quality control and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is typically used for volatile impurities or degradation products that can be vaporized without decomposition. While Paracetamol itself is not highly volatile, GC-MS can be coupled with thermal analysis (e.g., TGA-GC-MS) for evolved gas analysis (EGA). This allows for the identification of gaseous products released during the thermal decomposition of Paracetamol, providing insights into its degradation pathways and thermal stability.
Photoionization Mass Spectrometry (PIMS): PIMS can be used for real-time, sensitive detection of volatile organic compounds (VOCs) evolved during various processes, including heating or dissolution of Paracetamol. While less common for routine impurity profiling of Paracetamol, it can offer rapid analysis of specific volatile components or degradation products in a complex matrix.
Computational Chemistry in Spectroscopic Data Interpretation and Crystal Structure Prediction.
Computational chemistry plays a significant role in complementing experimental spectroscopic data and predicting crystal structures of Paracetamol.
Spectroscopic Data Interpretation: Density Functional Theory (DFT) calculations are widely used to predict vibrational frequencies (FT-IR and Raman) and NMR chemical shifts for Paracetamol. By comparing calculated spectra with experimental data, researchers can assign specific bands to vibrational modes and confirm molecular conformations. This helps in understanding the subtle differences observed in the spectra of different polymorphs, as computational models can account for the influence of crystal packing and hydrogen bonding on molecular vibrations and electronic environments.
Crystal Structure Prediction (CSP): CSP methods aim to predict all possible stable crystal structures of a given molecule based on its chemical structure. For Paracetamol, CSP has been used to explore potential new polymorphs and to validate experimentally observed forms. These methods involve generating a large number of hypothetical crystal structures and then ranking them by their lattice energies. CSP can provide valuable insights into the thermodynamic stability landscape of Paracetamol polymorphs and guide experimental efforts to discover or characterize new forms.
Advanced Microscopy Techniques (Scanning Electron Microscopy, Polarized Light Microscopy, Atomic Force Microscopy, Transmission Electron Microscopy) for Particle and Surface Characterization.
Advanced microscopy techniques provide visual information about the morphology, size, and surface characteristics of Paracetamol crystals and particles.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of Paracetamol particles. It can reveal details such as crystal habit (e.g., needle-like, prismatic), surface roughness, and the presence of agglomerates or fines. SEM is useful for understanding how different crystallization conditions or processing steps affect particle shape and size distribution, which can influence tabletability and dissolution rates.
Polarized Light Microscopy (PLM): PLM is a quick and effective technique for distinguishing between different crystalline forms and identifying amorphous content. Different polymorphs of Paracetamol often exhibit distinct optical properties under polarized light, such as birefringence and extinction angles, due to their unique crystal symmetries and orientations. PLM can also be used to observe phase transitions in situ when coupled with a hot stage.
Atomic Force Microscopy (AFM): AFM provides nanoscale topographical information about the surface of Paracetamol crystals. It can reveal details about crystal growth mechanisms, surface defects, and interactions with excipients at a very high resolution. AFM is particularly useful for studying the initial stages of crystallization or dissolution processes.
Transmission Electron Microscopy (TEM): TEM allows for imaging of the internal structure of particles at very high magnification, including crystal lattice planes and defects. While less commonly used for routine characterization of bulk Paracetamol, TEM can provide insights into the internal morphology of nanoparticles or the interface between Paracetamol and other components in complex formulations.
Environmental Chemistry and Ecotoxicology of Pharmaceutical Constituents
Occurrence and Detection of Pharmaceutical Compounds in Aquatic Environments
Paracetamol's high solubility and hydrophilicity contribute to its accumulation in aquatic systems. scientiaricerca.comnih.gov It enters the environment primarily through human excretion and from the effluents of pharmaceutical manufacturing plants and wastewater treatment plants (WWTPs). medwinpublishers.comscientiaricerca.comresearchgate.net Due to its widespread use and incomplete removal during wastewater treatment, it is one of the most frequently detected pharmaceutical compounds in sewage effluents, surface waters, and even drinking water worldwide. scientiaricerca.comnih.govresearchgate.netresearchgate.net
The concentration of paracetamol in aquatic environments varies significantly depending on the location, proximity to urban areas, and the efficiency of local wastewater treatment facilities. scientiaricerca.com High concentrations have been detected in the effluent-dominated waters of Jakarta Bay, Indonesia, with levels reaching up to 610 ng/L. nih.gov Studies have documented its presence across continents, indicating a global distribution.
Below are tables summarizing reported concentrations of paracetamol in various water matrices.
Table 1: Paracetamol Concentrations in Surface Waters
| Location | Concentration Range (µg/L) |
|---|---|
| USA (Various Streams) | 1.95 - 10 scientiaricerca.com |
| USA (Colorado River) | 0.117 scientiaricerca.comresearchgate.net |
| USA (Mississippi River) | 0.065 scientiaricerca.comresearchgate.net |
| Spain (Llobregat River) | 2.42 researchgate.net |
| Spain (Mediterranean rivers) | 1.968 researchgate.net |
| Germany (Leine River) | 1.99 researchgate.net |
| Taiwan (Dahan River) | 15.7 scientiaricerca.com |
Table 2: Paracetamol Concentrations in Wastewater
| Location | Influent Conc. (µg/L) | Effluent Conc. (µg/L) |
|---|---|---|
| Various WWTPs | 1.746 - 43.223 | 0.025 - 4.319 scientiaricerca.com |
| USA (New York) | 61 | 0.86 researchgate.net |
| Spain (Barcelona & Catalonia) | 16.72 | 0.338 researchgate.net |
| Italy | up to 246 | Not specified researchgate.net |
Table 3: Paracetamol Concentrations in Drinking Water
| Location | Concentration Range (µg/L) |
|---|---|
| Global (General) | 0.0003 - 0.298 scientiaricerca.com |
| USA (Nevada) | > 0.02 scientiaricerca.com |
| Canada (Ontario) | 0.017 (finished) |
| France (Herault) | 0.211 scientiaricerca.com |
Environmental Fate and Degradation Pathways
Once in the aquatic environment, paracetamol can undergo various transformation and degradation processes. While not considered highly persistent, its continuous introduction can lead to pseudo-persistence. medwinpublishers.com The primary degradation pathway is biodegradation by microorganisms. scientiaricerca.comnih.govthescipub.com Various bacterial and fungal species have been identified that can utilize paracetamol as a source of carbon and energy, breaking it down into simpler, less harmful compounds. scientiaricerca.comresearchgate.netresearchgate.net
For instance, some bacteria can degrade paracetamol into 4-aminophenol (B1666318) and acetate (B1210297). thescipub.com The degradation process is influenced by environmental factors such as temperature, pH, and the concentration of microbial cells. researchgate.netthescipub.com Studies have identified several bacterial strains, including Pseudomonas aeruginosa, capable of degrading high concentrations of paracetamol. researchgate.net Fungi such as Aspergillus niger and Fusarium oxysporium have also demonstrated the ability to degrade this compound. researchgate.net
Besides biodegradation, chemical processes like oxidation can also contribute to its removal. nih.govnih.gov Electrochemical oxidation, for example, has been shown to effectively degrade paracetamol and its oxidation byproducts in surface water. nih.gov
Ecotoxicological Assessment in Aquatic Biota (Non-Human Organisms)
Despite its therapeutic use in humans, paracetamol can exert toxic effects on non-target aquatic organisms. medwinpublishers.comspringerprofessional.de Studies have shown that even at the low concentrations found in the environment, paracetamol and its metabolites can cause adverse effects across different trophic levels, from microorganisms to fish. medwinpublishers.comresearchgate.net The toxicity varies widely among species. nih.gov The mechanism of toxicity is often linked to oxidative stress, similar to its pathway of hepatotoxicity in mammals at high doses. nih.govwisdomlib.org
Aquatic invertebrates, particularly crustaceans, are among the more sensitive organisms to paracetamol toxicity. researchgate.net For the water flea Daphnia magna, a key species in freshwater ecosystems, paracetamol can be fatal at concentrations as low as 1.7 mg/L. researchgate.net Exposure to paracetamol has been shown to induce significant oxidative stress in Daphnia magna and the oyster Crassostrea gigas. researchgate.net In the marine polychaete Hediste diversicolor, exposure to environmentally realistic concentrations (30-120 µg/L) resulted in alterations of antioxidant and neurotransmission biomarkers, with effects being potentially enhanced by lower seawater pH. nih.gov
The effects of paracetamol on primary producers like algae and aquatic plants have been a subject of study. High concentrations of paracetamol have been shown to inhibit the growth of several microalgae species, including Pseudokirchneriella subcapita, Scenedesmus dimorphus, and Chlorella vulgaris. pjoes.comnih.gov For instance, one study found that concentrations above 240 mg/L caused growth inhibition in these species. nih.gov Another study observed that while Chlorella vulgaris could remove up to 85-90% of paracetamol, its growth was inhibited at concentrations of 50 mg/L. ijirt.org
Exposure to paracetamol can also affect photosynthesis. In the aquatic plant Lemna minor (duckweed), exposure to concentrations as low as 0.1 µg/L led to a significant reduction in photosynthetic pigments such as chlorophyll (B73375) a, chlorophyll b, and carotenoids after ten days. mendelu.cz
In fish, paracetamol exposure is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to detoxify them. wisdomlib.orgnih.gov This can lead to cellular damage, including lipid peroxidation (LPO), protein oxidation, and DNA damage. nih.govresearchgate.net
Studies on various fish species, including the European eel (Anguilla anguilla) and the freshwater fish Labeo rohita, have demonstrated these effects. wisdomlib.orgnih.gov Common biomarkers used to assess this stress include the activity of antioxidant enzymes and the extent of cellular damage.
Antioxidant Enzymes : Exposure to paracetamol can alter the activity of key antioxidant enzymes. Studies have reported decreased activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the liver, gills, and muscle tissues of exposed fish. wisdomlib.orgsemanticscholar.org Conversely, the activity of glutathione S-transferases (GSTs), involved in detoxification, can be altered. nih.govsemanticscholar.org
Lipid Peroxidation (LPO) : A significant increase in malondialdehyde (MDA), a marker of lipid peroxidation, is often observed in fish tissues following paracetamol exposure, indicating damage to cell membranes. wisdomlib.org
Non-protein thiols : In the neotropical catfish Rhamdia quelen, exposure to 2.5 µg/L of paracetamol led to an increase in non-protein thiols (like glutathione) in the liver, which is part of the detoxification pathway for the toxic metabolite N-acetyl-p-benzoquinoneamine (NAPQI). semanticscholar.org
Impact on Plant Growth
Studies on wheat (Triticum aestivum L.) have demonstrated that paracetamol can significantly inhibit shoot and root elongation as its concentration increases. iaea.org The roots of wheat plants have been identified as being particularly sensitive to the presence of this compound. iaea.org While high concentrations are required to produce acute toxic effects, chronic exposure to lower, more environmentally relevant concentrations of paracetamol has been observed to impair the growth of wheat. iaea.orgarxiv.org Specifically, long-term exposure to paracetamol at concentrations between 1.4 and 22.4 mg/L has been shown to negatively affect chlorophyll accumulation and the synthesis of soluble proteins. iaea.orgarxiv.org
In spinach (Spinacia oleracea), exposure to paracetamol has been linked to significant phytotoxic effects. researchgate.net Experiments have revealed that increasing concentrations of paracetamol can lead to a notable reduction in the morphological parameters of spinach plants. researchgate.netnerc.ac.uk Furthermore, the photosynthetic machinery of spinach is adversely affected by paracetamol-induced stress, which alters chlorophyll fluorescence and the content of photosynthetic pigments. researchgate.netnerc.ac.uk
The impact of paracetamol on the antioxidant defense systems of plants has also been a focus of research. In wheat, a 7-day exposure to increasing concentrations of paracetamol led to an increase in the activity of peroxidase and superoxide dismutase in the leaves, suggesting an initial stress response. iaea.org However, after 14 days of exposure, the activity of peroxidase in the roots significantly decreased, indicating that the antioxidant defense system in the roots had been compromised by the prolonged presence of paracetamol. iaea.org
Table 1: Effects of Paracetamol on Various Plant Species
| Plant Species | Paracetamol Concentration | Observed Effects | Reference |
|---|---|---|---|
| Wheat (Triticum aestivum L.) | Increasing concentrations | Significant decrease in shoot and root elongation. | iaea.org |
| Wheat (Triticum aestivum L.) | 1.4-22.4 mg/L (chronic exposure) | Damage to chlorophyll accumulation and soluble protein synthesis. | iaea.orgarxiv.org |
| Spinach (Spinacia oleracea) | 50, 100, and 200 mg/L | Pronounced phytotoxic effects and significant reductions in morphological parameters. Altered photosynthetic machinery. | researchgate.netnerc.ac.uk |
| Mung Bean (Vigna radiata) | 0.1 mg/L | Improved germination and growth traits. | study.com |
| Wheat (Triticum aestivum L.) | Increasing concentrations (7-day exposure) | Increased activity of peroxidase and superoxide dismutase in leaves. | iaea.org |
| Wheat (Triticum aestivum L.) | Increasing concentrations (14-day exposure) | Significant decrease in peroxidase activity in roots. | iaea.org |
Mixture Toxicity Concepts in Environmental Risk Assessment
In the natural environment, organisms are typically exposed to a complex mixture of chemical substances rather than to single compounds in isolation. nerc.ac.ukrsc.org This reality necessitates the use of mixture toxicity concepts in environmental risk assessment to account for the potential combined effects of multiple chemicals. The ecotoxicological risk of pharmaceutical mixtures often surpasses the risk posed by each individual compound. nih.govresearchgate.net
Two primary models are used to predict the effects of chemical mixtures: Concentration Addition (CA) and Independent Action (IA). iaea.orgnih.govacs.orgnih.govoup.com
Concentration Addition (CA): This model is generally applied to mixtures of chemicals that have a similar mode of action. oup.com It assumes that the components of the mixture behave as if they are dilutions of one another, and their combined effect is the sum of the effects of each chemical, adjusted for their relative potencies. nerc.ac.ukrsc.org The CA model is often considered a precautionary approach in initial risk assessments, as it tends to predict a higher level of toxicity. acs.org
Independent Action (IA): This model is typically used for mixtures of chemicals with different modes of action. oup.com It is based on the premise that the chemicals act independently of one another, and the combined effect is calculated based on the probability of each chemical producing a specific effect. iaea.orgnih.govnih.gov
Beyond these predictive models, the interactions between chemicals in a mixture can be categorized as additive, synergistic, or antagonistic. arxiv.orgresearchgate.netstudy.comprojecteuclid.orgnih.gov
Additive Effects: The combined effect of the chemicals is equal to the sum of their individual effects. study.com This is the foundational assumption of the Concentration Addition model.
Synergistic Effects: The combined effect of the chemicals is greater than the sum of their individual effects. arxiv.orgresearchgate.netstudy.comprojecteuclid.orgnih.gov Synergistic interactions are of particular concern in environmental risk assessment as they can lead to an underestimation of the actual risk if not properly accounted for. nerc.ac.ukrsc.org
Antagonistic Effects: The combined effect of the chemicals is less than the sum of their individual effects. arxiv.orgresearchgate.netstudy.comprojecteuclid.orgnih.gov
The environmental risk assessment of pharmaceuticals must, therefore, consider that even low, individually non-toxic concentrations of different compounds can combine to produce significant mixture effects. nih.gov A tiered approach to risk assessment is often suggested, starting with a simple summation of individual risk quotients and progressing to more complex models like CA and IA if a potential risk is identified. nih.govacs.org
Removal Efficiencies in Wastewater Treatment Processes
The removal of paracetamol from wastewater is a critical step in mitigating its environmental impact. Various wastewater treatment technologies have been evaluated for their effectiveness in eliminating this compound. The efficiency of removal can vary significantly depending on the type of treatment process employed.
Conventional wastewater treatment plants (WWTPs) often exhibit variable and sometimes incomplete removal of paracetamol. However, advanced treatment processes have shown higher efficiencies. For instance, a study of a WWTP in Ghana reported an average paracetamol removal efficiency of 98%. rsc.org
Advanced oxidation processes (AOPs), such as the Fenton process, have demonstrated high efficacy in degrading paracetamol. One study found that a Fenton process achieved a 99.1% removal of paracetamol from real pharmaceutical wastewater. nih.gov The combination of a Fenton reactor with a membrane bioreactor (MBR) has also proven to be highly effective, with one lab-scale system achieving a paracetamol removal efficiency of 99.77%. nih.gov
Adsorption is another common method for removing paracetamol from wastewater. Activated carbon is a widely used adsorbent due to its high surface area and porosity. researchgate.netresearchgate.net Studies have shown that activated carbons derived from materials like kenaf can effectively adsorb paracetamol, with the adsorption kinetics fitting a pseudo-second-order model. researchgate.net Other adsorbent materials, such as calcined gypsum, have also been investigated and have shown removal efficiencies ranging from 56.8% to 65.3% for an initial paracetamol concentration of 600 ppm. projecteuclid.org More recently, nanomaterials have been explored for their potential in paracetamol removal. A study using Fe3O4 and ZSM-5 nanomaterials reported removal efficiencies of 84.6% and 75.4%, respectively. nih.gov
Biological treatment methods can also contribute to the removal of paracetamol. Aerobic treatment processes have been found to be more effective than anaerobic processes for wastewaters from paracetamol production. nih.gov Aerobic treatment was able to reduce the chemical oxygen demand (COD) to levels that meet discharge standards, while anaerobic treatment was largely ineffective. nih.gov
Table 2: Removal Efficiency of Paracetamol in Various Wastewater Treatment Processes
| Treatment Process | Removal Efficiency (%) | Reference |
|---|---|---|
| Sewage Treatment Plant | 98 | rsc.org |
| Fenton Process | 99.1 | nih.gov |
| Integrated Fenton Process and Membrane Bioreactor (MBR) | 99.77 | nih.gov |
| Adsorption by Calcined Gypsum | 56.8 - 65.3 | projecteuclid.org |
| Adsorption by Fe3O4 Nanomaterials | 84.6 | nih.gov |
| Adsorption by ZSM-5 Nanomaterials | 75.4 | nih.gov |
| Aerobic Biological Treatment | Effective in meeting discharge standards for COD. | nih.gov |
| Anaerobic Biological Treatment | Inefficient in removing organics. | nih.gov |
Future Directions in Chemical Research on Multicomponent Pharmaceutical Systems
Advancements in Sustainable and Green Manufacturing Technologies for APIs
The pharmaceutical industry is increasingly prioritizing sustainable and green manufacturing processes for active pharmaceutical ingredients (APIs) to minimize environmental footprints and enhance resource efficiency.
Paracetamol (Acetaminophen): Significant strides have been made in developing greener synthesis routes for paracetamol. Farmson Pharmaceuticals, a prominent manufacturer of paracetamol API, has implemented several sustainable practices. These include the adoption of hydrogenation technology for key starting materials, which reduces energy consumption and improves process efficiency farmson.com. They have also moved towards solvent-free manufacturing, thereby minimizing the emission of volatile organic compounds (VOCs) farmson.com. Furthermore, Farmson Pharmaceuticals has invested in local sourcing of raw materials like p-aminophenol (PAP) to reduce transportation-related carbon emissions, and utilizes solar power and cogeneration for energy efficiency farmson.comfarmson.com. Water conservation is addressed through a Multiple Effect Evaporator (MEE) plant that processes effluent and salvages water resources farmson.com.
Innovative research at the University of Wisconsin-Madison has led to a more sustainable method for producing paracetamol from lignin (B12514952), a plant compound abundant in poplar trees wisc.eduglbrc.org. This method offers a greener alternative to traditional production, which relies on crude oil or petroleum derivatives, and is characterized by its water-based nature, use of eco-friendly solvents, and continuous operation, making it suitable for industrial scale-up wisc.eduglbrc.orgaiche.org. This approach aims to provide a renewable, cost-effective, and scalable synthesis pathway for a high-demand pharmaceutical glbrc.org.
Acetylsalicylic Acid (Aspirin) and Caffeine (B1668208): While specific green manufacturing advancements for acetylsalicylic acid were not detailed in the provided search results, the design of crystallizers for its production emphasizes optimizing parameters like solubility, supersaturation, crystal growth rates, and residence time for efficient and economical processes scribd.com. For caffeine, the environmental impact of its natural extraction from coffee and tea cultivation is substantial, involving deforestation, habitat loss, and the use of pesticides and fertilizers aienergydrink.aicornercoffeestore.com. This highlights the potential for synthetic caffeine production to be more environmentally friendly due to its controlled manufacturing process and reduced reliance on extensive agriculture aienergydrink.ai. However, detailed green manufacturing technologies for synthetic caffeine were not extensively covered in the search results.
Novel Solid-State Forms and Crystal Engineering for Enhanced Performance
Crystal engineering principles are being applied to design and optimize the solid-state properties of APIs, leading to enhanced performance characteristics such as solubility, stability, and processability.
Acetylsalicylic Acid (Aspirin): Crystal engineering plays a crucial role in improving the solubility and other physicochemical properties of drugs like acetylsalicylic acid (ASA) ucc.ie. Research has focused on developing spherical crystals of ASA using techniques like the three-solvent system (ethanol-water-carbon tetrachloride) to improve flowability, compactibility, cohesiveness, and tabletability, which are vital for direct tablet manufacturing researchgate.net. ASA is known to exist in at least two polymorphic forms (Form I and Form II), with Form II being computationally predicted before its experimental discovery nih.gov. Studies on ASA's crystal structure indicate that hydrogen bonds are the primary intermolecular interactions nih.gov. Furthermore, co-crystals of ASA with co-formers containing pyridine (B92270) moieties have been explored, offering insights into controlling crystal packing and intermolecular interactions core.ac.uk.
Caffeine: Caffeine, a common API, has been a subject of extensive crystal engineering studies, particularly due to its hygroscopic nature researchgate.netacs.org. Cocrystallization strategies have been successfully employed to create caffeine cocrystals that exhibit enhanced physical stability across various relative humidities researchgate.net. For example, cocrystals of caffeine with oxalic acid have shown significantly improved moisture stability compared to pure caffeine researchgate.net. Beyond stability, crystal engineering of caffeine cocrystals can also modulate thermal properties and mechanical flexibility, as demonstrated by cocrystals formed with anthranilic acid and polyethylene (B3416737) glycol dimethyl ether (PEG-DME), which showed increased thermal stability chemistryviews.org. The development of novel caffeine cocrystals with varied solubilities is also being explored to enable controlled-release formulations usf.edu. Additionally, cocrystals of caffeine with other compounds, such as quercetin, have been shown to increase the solubility and bioavailability of the latter rsc.org.
Development of Advanced Analytical and Spectroscopic Tools for Complex Systems
The accurate and simultaneous determination of multiple APIs in complex pharmaceutical formulations is critical for quality control and research. Advanced analytical and spectroscopic tools are continuously being developed and refined for this purpose.
For multicomponent systems containing paracetamol, acetylsalicylic acid, and caffeine, various analytical techniques have been established for their simultaneous determination:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous quantification of these compounds in tablets rjptonline.orgrjptonline.orgthegms.co. Reversed-phase HPLC methods, optimized with specific mobile phases (e.g., water, methanol, and acetonitrile (B52724) mixtures with adjusted pH), have been validated for their accuracy and reproducibility rjptonline.org. Thin Layer Chromatography (TLC), including High-Performance Thin Layer Chromatography (HPTLC) with densitometry and fluorescence plate readers, also offers efficient separation and quantification rjptonline.orgscispace.comnih.gov. Greener normal-phase and reversed-phase HPTLC methods have been developed for the simultaneous determination of caffeine and paracetamol in commercial formulations, demonstrating good accuracy nih.gov.
Spectroscopic Techniques: Spectrophotometric methods, such as UV-Spectrophotometry, derivative spectrophotometry, and Fourier Transform Infrared (FTIR) spectrometry, are employed for the analysis of these mixtures rjptonline.orgthegms.coscispace.com. NIR transmittance spectroscopic analysis and spectrofluorometric techniques have also been reported for their simultaneous determination rjptonline.org.
Electrochemical and Other Methods: Voltammetric techniques and capillary electrophoresis are also utilized for the simultaneous analysis of these compounds rjptonline.org.
These diverse analytical approaches enable precise quantification and quality assurance of complex pharmaceutical formulations, supporting both manufacturing and research endeavors.
Comprehensive Environmental Impact Mitigation Strategies for Pharmaceutical Compounds
The environmental impact of pharmaceutical compounds, including those found in Perdolan, is a growing concern, necessitating comprehensive mitigation strategies.
Paracetamol: Paracetamol's widespread consumption leads to its accumulation in the environment, particularly in aquatic systems, through human excretion and industrial effluents medwinpublishers.com. It has been detected in drinking water, wastewater, and sewage treatment plant effluents medwinpublishers.com. Life Cycle Assessment (LCA) studies provide valuable insights into the environmental hotspots of paracetamol production and consumption. For instance, LCA has revealed that the production of paracetamol syrup can have a significantly higher environmental impact (e.g., 90% contribution to climate change impact and over 50% in categories like fossil depletion and freshwater consumption) compared to tablet production researchgate.netrepec.orgscribd.com. This highlights the importance of considering dosage form in environmental assessments. To mitigate its environmental presence, biodegradation by microorganisms is being explored as an environmentally friendly and cost-effective alternative for wastewater treatment medwinpublishers.com.
Caffeine: Caffeine is recognized as an emerging global pollutant, entering waterways via wastewater systems and negatively affecting water quality and marine life ucdavis.edu. The cultivation of natural caffeine sources, such as coffee and tea, contributes to environmental degradation through deforestation, habitat loss, and the pervasive use of pesticides and fertilizers, which can leave harmful chemical residues in soil and water aienergydrink.aicornercoffeestore.com. Even the decaffeination process adds to the environmental burden due to increased energy and water consumption hhc.earth. Research is underway to address this pollution, including investigating caffeine-addicted bacteria for bioremediation efforts ucdavis.edu. Upgrading and improving sewage treatment facilities are also crucial steps to reduce the release of caffeine and other pharmaceutical contaminants into the environment ucdavis.edu.
The development and implementation of these mitigation strategies are essential for reducing the ecological footprint of pharmaceutical compounds and promoting a more sustainable pharmaceutical industry.
Q & A
How can researchers accurately quantify acetaminophen in Perdolan formulations using advanced analytical methods?
Answer:
To quantify acetaminophen in this compound tablets, a biosensor-based assay using hydrogen peroxide (H₂O₂) as a mediator in phosphate buffer (pH 7.4) has been validated. The standard addition method involves spiking known concentrations of acetaminophen (e.g., 6.23×10⁻⁷ M) into dissolved tablet samples. Results are cross-validated with HRP-nanomagnetic particle (HRP-NMPs) biosensors and manufacturer specifications. Key steps include:
- Sample preparation : Homogenize tablets, dissolve in buffer, and filter to remove excipients.
- Calibration : Use standard solutions to establish a linear response curve (e.g., 198.86±4.19 mg/tablet, n=5).
- Statistical validation : Compare results with independent methods (e.g., HRP-NMPs: 198.0±0.8 mg/tablet, n=9) and declared values (200 mg/tablet) to assess accuracy .
What experimental designs are recommended for assessing stability and degradation kinetics of this compound suppository formulations?
Answer:
Stability studies for suppositories should follow ICH guidelines, focusing on:
- Accelerated aging : Expose samples to elevated temperatures (e.g., 40°C ± 2°C/75% RH) and monitor active ingredient degradation over time.
- HPLC analysis : Quantify acetaminophen, aspirin, and caffeine using validated methods with UV detection (e.g., 254 nm for acetaminophen).
- Kinetic modeling : Apply zero-order or first-order degradation models to estimate shelf life. For example, track caffeine’s hygroscopicity in suppository bases, which may accelerate hydrolysis of aspirin .
How can contradictions in pharmacokinetic data between this compound’s components be resolved methodologically?
Answer:
Contradictions often arise from variable bioavailability due to formulation differences (e.g., suppositories vs. tablets) or drug-drug interactions. To address this:
- Comparative crossover studies : Administer this compound and individual components (acetaminophen, aspirin, caffeine) separately to isolate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ).
- Mechanistic modeling : Use compartmental models to simulate interactions, such as caffeine’s inhibition of adenosine receptors enhancing acetaminophen absorption.
- Statistical reconciliation : Apply Bland-Altman plots or Deming regression to compare biosensor-derived data (e.g., 198.86±4.19 mg) with reference methods .
What methodologies are suitable for isolating synergistic effects of caffeine in this compound’s analgesic efficacy?
Answer:
To study caffeine’s role:
- Randomized controlled trials (RCTs) : Compare this compound with a caffeine-free formulation in pain models (e.g., postoperative pain thresholds).
- Dose-response analysis : Vary caffeine concentrations (32–100 mg/dose) while keeping acetaminophen and aspirin constant.
- Neuropharmacological assays : Measure adenosine A₂ₐ receptor activity in vitro to quantify caffeine’s potentiation of acetaminophen .
How should researchers validate multi-component analytical methods for this compound’s combination therapy?
Answer:
Validation requires:
- Specificity : Resolve peaks for acetaminophen, aspirin, and caffeine via HPLC with gradient elution (e.g., C18 column, 0.1% formic acid/acetonitrile mobile phase).
- Accuracy/recovery : Spike placebo formulations with known amounts (80–120% of label claim) and calculate recovery rates (target: 98–102%).
- Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
What longitudinal study designs ensure reproducibility in assessing this compound’s therapeutic consistency across demographics?
Answer:
- Cohort stratification : Group participants by age, metabolism genotype (e.g., CYP2E1 for acetaminophen), and formulation (syrup vs. tablet).
- Plasma sampling : Collect timed samples (0–24 hrs) to measure AUC and half-life variability.
- Mixed-effects modeling : Account for inter-individual variability using software like NONMEM or Monolix .
How can researchers address conflicting dissolution profiles in this compound’s pediatric vs. adult formulations?
Answer:
- In vitro dissolution testing : Use USP Apparatus II (paddle) at 50 rpm, with media simulating gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- Comparative analysis : For syrups (32 mg/mL) vs. suppositories (100–350 mg), apply similarity factors (ƒ₂ > 50) to validate profile equivalence.
- Bio-relevant media : Incorporate surfactants (e.g., SDS) for suppositories to mimic rectal mucus effects .
What advanced statistical tools are optimal for analyzing this compound’s multi-component interaction data?
Answer:
- Multivariate ANOVA : Test main and interaction effects of acetaminophen, aspirin, and caffeine on analgesia endpoints.
- Machine learning : Apply random forests or neural networks to identify non-linear synergies in high-throughput screening data.
- Meta-analysis : Pool data from multiple studies (e.g., biosensor assays, RCTs) to quantify effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
